molecular formula C10H11N3O2 B13085882 5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13085882
M. Wt: 205.21 g/mol
InChI Key: AEMHDTFOIWJUMP-UHFFFAOYSA-N
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Description

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2. It is a derivative of pyrazinecarboxylic acid, which is known for its diverse biological properties, including antimicrobial and antifungal activities

Preparation Methods

The synthesis of 5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with pent-1-yn-3-amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.

Chemical Reactions Analysis

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It may also induce apoptosis (programmed cell death) in cancer cells by disrupting various cell signaling pathways .

Comparison with Similar Compounds

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-(pent-1-yn-3-ylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-6-11-8(5-12-9)10(14)15/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

AEMHDTFOIWJUMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC=C(N=C1)C(=O)O

Origin of Product

United States

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